molecular formula C11H15NO2 B13772356 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol

Cat. No.: B13772356
M. Wt: 193.24 g/mol
InChI Key: JUPLVFWHEOUUDN-UHFFFAOYSA-N
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Description

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of an amino group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring. It is a white or pale yellow crystalline solid with limited solubility in water but can dissolve in organic solvents such as ethanol and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol typically involves the reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methoxy-containing reagents under specific conditions. One common method is the reaction with methanol in the presence of a catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of 2-amino-1,2,3,4-tetrahydro-naphthalen-1-ol with methanol and a suitable catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced tetrahydronaphthalene derivatives, and substituted naphthalenes .

Scientific Research Applications

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol is unique due to the presence of both amino and methoxy groups on the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-Amino-7-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol (CAS No. 91247-12-0) is a compound with potential biological significance. Its structural properties suggest various pharmacological activities, including neuroprotective and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C11H15NO2
  • Molecular Weight : 229.70 g/mol
  • CAS Number : 91247-12-0
  • IUPAC Name : 2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. For instance, it has been shown to reduce oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate the Nrf2/Keap1 pathway enhances its protective effects against oxidative damage .

Anticancer Activity

The compound also demonstrates significant anticancer potential. In vitro studies have reported that it inhibits the proliferation of various cancer cell lines. The following table summarizes some of the key findings related to its anticancer activity:

Cell Line IC50 (µM) Effect
A431 (epidermoid)<10Significant growth inhibition
Jurkat (T-cell)<15Induction of apoptosis
HT29 (colon cancer)<20Reduced cell viability

These results indicate that this compound may act through apoptosis induction and cell cycle arrest mechanisms .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : It reduces reactive oxygen species (ROS), thus protecting cells from oxidative stress.
  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Regulation : It has been shown to affect key regulatory proteins involved in the cell cycle .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Neuroprotection : In a model of Alzheimer's disease using N2a/APP cells, treatment with the compound resulted in a three-fold reduction in amyloid-beta peptide levels compared to untreated controls .
  • Anticancer Efficacy : In a study involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .

Properties

IUPAC Name

2-amino-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10-11,13H,3,5,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPLVFWHEOUUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2O)N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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